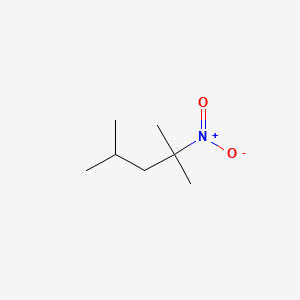
2,4-Dimethyl-2-nitropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2-nitropentane is an organic compound with the molecular formula C7H15NO2 It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-2-nitropentane can be synthesized through the nitration of 2,4-dimethylpentane. The nitration process involves the substitution of a hydrogen atom with a nitro group using nitric acid. This reaction typically requires high temperatures and is conducted in the vapor phase .
Industrial Production Methods
Industrial production of this compound involves the nitration of hydrocarbons with nitric acid. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-2-nitropentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroalkenes or nitroalkanes.
Reduction: Amines.
Substitution: Various substituted nitro compounds.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-2-nitropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of high-energy materials and as an intermediate in the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-2-nitropentane involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and pathways. These interactions can lead to various biological effects, including changes in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitropropane: Another nitroalkane with similar chemical properties.
2,4-Dimethylpentane: The parent hydrocarbon without the nitro group.
2,4-Dinitrophenol: A compound with two nitro groups attached to a benzene ring.
Uniqueness
2,4-Dimethyl-2-nitropentane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its nitro group makes it reactive and suitable for various chemical transformations, distinguishing it from other similar compounds .
Propiedades
Número CAS |
597-45-5 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2,4-dimethyl-2-nitropentane |
InChI |
InChI=1S/C7H15NO2/c1-6(2)5-7(3,4)8(9)10/h6H,5H2,1-4H3 |
Clave InChI |
JOTFJIBCIJGTAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
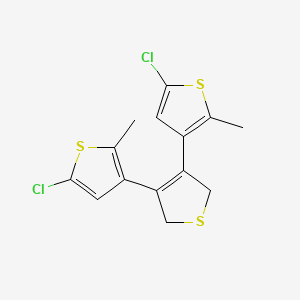
![3-[Chloro(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B13795349.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol](/img/structure/B13795352.png)
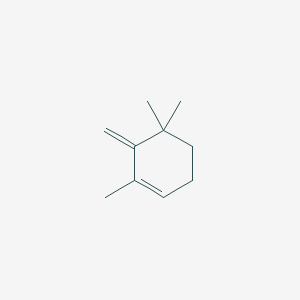
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
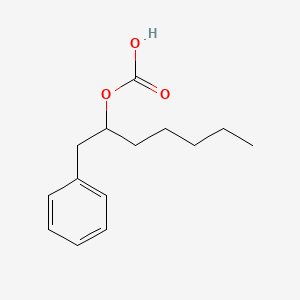
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
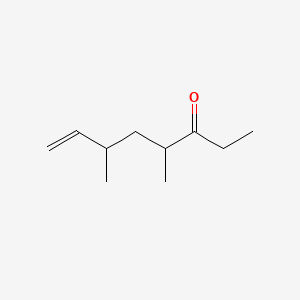
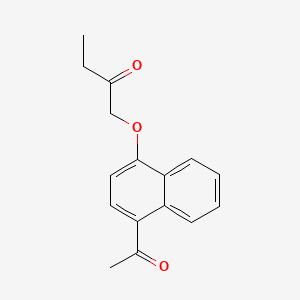
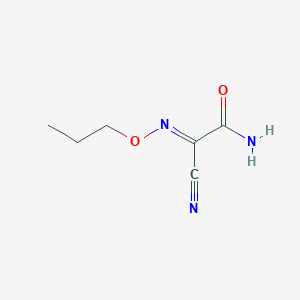
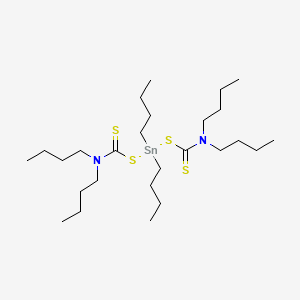
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
